molecular formula C23H21Cl2N3O B12135042 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B12135042
M. Wt: 426.3 g/mol
InChI Key: XIXSCSXWEVVPJI-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a piperazine derivative featuring a carboxamide group substituted with two phenyl rings (N,N-diphenyl) and a 2,5-dichlorophenyl moiety on the piperazine ring. Its structural framework allows for diverse interactions with biological targets, influenced by the electron-withdrawing chlorine atoms and the bulky diphenylcarboxamide group.

Properties

Molecular Formula

C23H21Cl2N3O

Molecular Weight

426.3 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

InChI

InChI=1S/C23H21Cl2N3O/c24-18-11-12-21(25)22(17-18)26-13-15-27(16-14-26)23(29)28(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17H,13-16H2

InChI Key

XIXSCSXWEVVPJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,5-dichlorophenyl isocyanate with N,N-diphenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,5-dichlorophenyl isocyanate with N,N-diphenylpiperazine. The reaction is generally carried out in solvents such as dichloromethane or toluene under controlled conditions to optimize yield and purity .

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow chemists to modify it for various synthetic pathways, enhancing its utility in chemical research.

Biology

Research indicates that 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide interacts with biological molecules, influencing cellular processes. Studies have shown its potential to modulate receptor activities and enzyme functions, making it a candidate for further biological investigations .

Medicine

The compound has been explored for its pharmacological properties. Notably, it has demonstrated potential as an analgesic agent in preclinical studies. For instance, derivatives of arylpiperazine compounds similar to this one have shown significant antinociceptive effects in various pain models without sedative side effects .

Industrial Applications

In industry, this compound's unique properties make it useful for developing materials with specific chemical or physical characteristics. Its stability and reactivity are advantageous in formulating new products across different sectors.

Case Study 1: Analgesic Activity

A study evaluated the analgesic activity of related arylpiperazine derivatives in mice models. Compounds exhibiting structural similarities to 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide showed over 70% inhibition in pain response tests (e.g., writhing test), indicating significant potential for pain management applications .

Case Study 2: Biological Interaction

Another research project focused on the interaction of piperazine derivatives with apoptotic pathways. The findings suggested that modifications of the piperazine ring could enhance the compound's ability to influence apoptosis-related protein interactions, opening avenues for cancer therapy .

Comparative Data Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule creation
BiologyInteraction with biological moleculesModulates receptor and enzyme activities
MedicineAnalgesic potentialSignificant pain inhibition without sedation
IndustryMaterial developmentUseful for formulating specialized products

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the piperazine and carboxamide groups. Key comparisons include:

a) Chlorophenyl Substituent Position
  • 3,4-Dichlorophenyl (e.g., compound 20 in ): The ortho- and para-chlorines may alter ring conformation and hydrogen-bonding capacity, affecting solubility and activity .
b) Carboxamide Variations
  • N,N-Diphenylcarboxamide (target compound): The bulky diphenyl group may enhance hydrophobic interactions in enzyme active sites .
α-Glucosidase Inhibition
  • The target compound demonstrated notable activity in molecular docking studies against α-glucosidase, with a pharmacophore model highlighting its diphenylcarboxamide group as critical for binding .
  • Celgosivir and Voglibose (known inhibitors): These lack the piperazine-carboxamide scaffold, relying instead on sugar-mimetic structures. The target compound’s piperazine core may offer improved metabolic stability .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity
4-(2,5-Dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide 2,5-dichlorophenyl, diphenyl Not reported Not reported α-Glucosidase inhibition
Compound 20 () 3,4-dichlorophenyl, phenyl 177–180 80 Not reported
Compound 21 () 3,4-dichlorophenyl, 4-Cl-phenyl 164–168 65 Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-Cl-phenyl, ethyl Not reported Not reported Structural analog (chair conformation)

Key Research Findings

  • Conformational Analysis : Piperazine rings in analogues like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations, likely influencing binding pocket compatibility . The target compound’s dichlorophenyl group may enforce a similar conformation.
  • Spectroscopic Profiles : IR and NMR data for compound 20 () reveal characteristic C=O (1665–1680 cm⁻¹) and NH (3250–3350 cm⁻¹) stretches, comparable to the target compound’s expected profile .
  • Activity Trends: Diphenylcarboxamide derivatives (e.g., target compound) show higher predicted α-glucosidase inhibition than monosubstituted analogues, underscoring the role of aryl bulk in activity .

Biological Activity

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H21Cl2N3O
Molecular Weight 426.3 g/mol
IUPAC Name 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide
InChI Key XIXSCSXWEVVPJI-UHFFFAOYSA-N

Synthesis

The synthesis of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,5-dichlorophenyl isocyanate with N,N-diphenylpiperazine. This reaction is carried out under controlled conditions, often utilizing solvents like dichloromethane or toluene to enhance yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate receptor activity by binding to specific sites, leading to various pharmacological effects. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Pharmacological Research

Research indicates that derivatives of piperazine compounds, including 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide, exhibit significant activity against various biological targets:

  • Antagonistic Activity : Some studies suggest that piperazine derivatives can act as antagonists at neurokinin receptors (NK1), which are implicated in pain and inflammation pathways .
  • Anticancer Potential : The compound has shown promise in preliminary studies for its efficacy against cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Activity : Certain derivatives have been evaluated for their antimicrobial properties, indicating a broad spectrum of biological activity .

Case Studies

  • Neurokinin Receptor Antagonism : A study focused on the development of NK1 receptor antagonists identified several piperazine derivatives with enhanced affinity and selectivity. The findings suggest that modifications in the piperazine structure can lead to improved pharmacokinetic profiles and therapeutic efficacy .
  • Anticancer Activity : Research exploring the anticancer potential of similar compounds demonstrated that certain piperazine derivatives could inhibit tumor growth in vitro. This highlights the need for further investigation into their mechanisms and therapeutic applications against specific cancer types .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of piperazine derivatives have shown effectiveness against various pathogens, warranting further exploration into their use as potential antimicrobial agents .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide, a comparison with similar compounds reveals distinct pharmacological profiles:

CompoundBiological Activity
1-(2,5-Dichlorophenyl)biguanide hydrochlorideNK1 antagonist
(2R)-1-[4-({4-[(2,5-Dichlorophenyl)amino]-2-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanolSelective receptor modulator

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